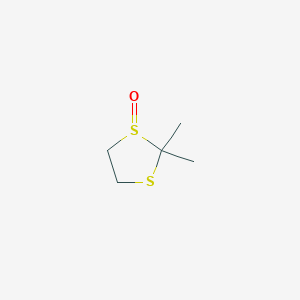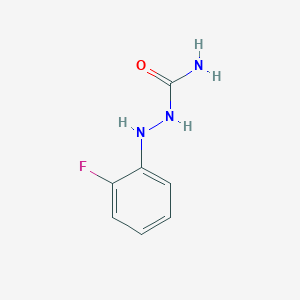![molecular formula C17H22O3 B14610754 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one CAS No. 59793-71-4](/img/structure/B14610754.png)
1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one is an organic compound that features a dioxolane ring fused with a phenyl group and a cyclohexyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst such as p-toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of molecular sieves or orthoesters can aid in the effective removal of water, enhancing the stability and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one involves its interaction with molecular targets through its dioxolane and phenyl moieties. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: A simpler analog with similar structural features but lacking the phenyl and cyclohexyl substituents.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Ethylene carbonate: A cyclic carbonate with similar reactivity but different applications.
Uniqueness: 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one is unique due to its combination of a dioxolane ring with a phenyl and cyclohexyl group, which imparts distinct chemical and physical properties. This structural complexity allows for a broader range of applications and reactivity compared to simpler analogs .
Eigenschaften
CAS-Nummer |
59793-71-4 |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
1-[4-(2-cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H22O3/c1-13(18)14-7-9-16(10-8-14)17(19-11-12-20-17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3 |
InChI-Schlüssel |
BQTBPQAPQOQZFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2(OCCO2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)
